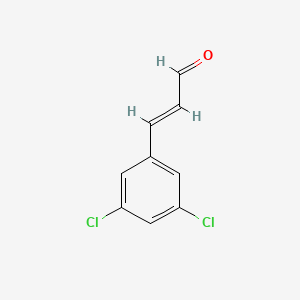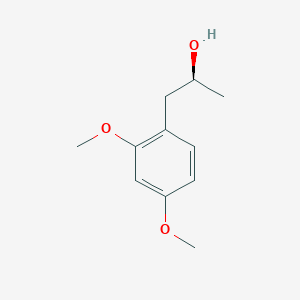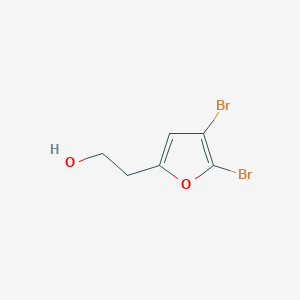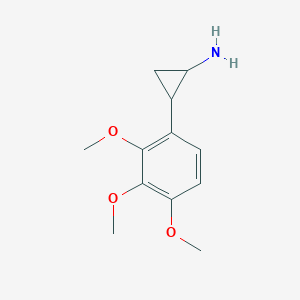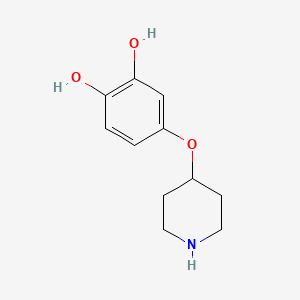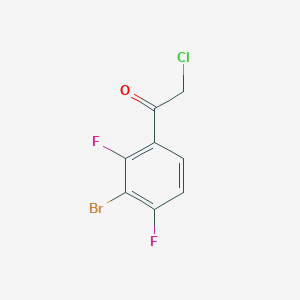
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanone group
准备方法
The synthesis of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,4-difluorobenzene and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane is used, and the reaction mixture is stirred at a controlled temperature.
Synthetic Route: The reaction involves the electrophilic substitution of the chloroacetyl group onto the 3-bromo-2,4-difluorobenzene ring, facilitated by a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The bromine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
科学研究应用
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one can be compared with similar compounds such as:
1-(3-Bromo-2,4-difluorophenyl)ethanone: This compound lacks the chlorine atom and has different reactivity and applications.
1-(3-Bromo-2,4-difluorophenyl)ethanol: The presence of a hydroxyl group instead of a chloroethanone group results in different chemical properties and biological activities.
3-Bromo-2,4-difluorophenacyl bromide: This compound has a bromine atom instead of a chlorine atom, leading to variations in its chemical behavior and uses.
属性
分子式 |
C8H4BrClF2O |
|---|---|
分子量 |
269.47 g/mol |
IUPAC 名称 |
1-(3-bromo-2,4-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-7-5(11)2-1-4(8(7)12)6(13)3-10/h1-2H,3H2 |
InChI 键 |
VHEOYKSKKZWZJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CCl)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


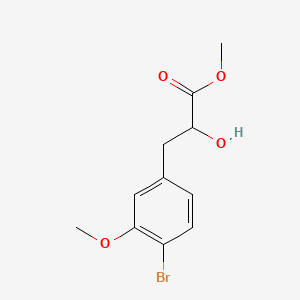


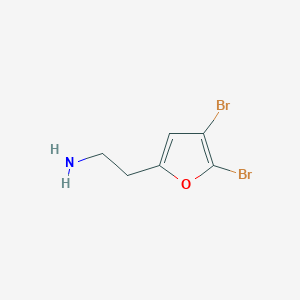
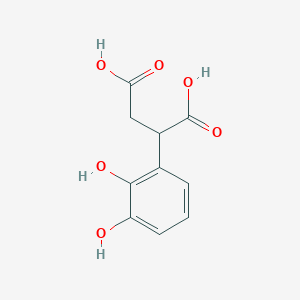
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)

![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
